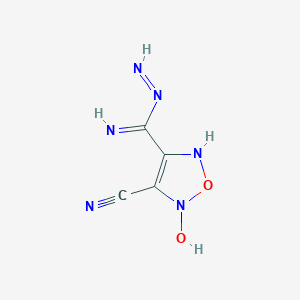
4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives and has been found to exhibit various biological activities.
Mechanism Of Action
The mechanism of action of 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various biological processes. It may also interact with cellular signaling pathways and modulate gene expression.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide have been studied in various in vitro and in vivo models. The compound has been found to inhibit the growth of various microorganisms and cancer cells. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, suggesting its potential use in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its broad range of biological activities. The compound can be used to study various biological processes and has potential applications in drug discovery. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which may provide insights into its potential applications in drug discovery. Additionally, the synthesis method of the compound can be further optimized to improve yield and purity, making it more accessible for scientific research.
Synthesis Methods
The synthesis of 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide involves the reaction of 5-hydroxy-1,2,4-oxadiazole-3-carboximidamide with cyanogen bromide. The reaction takes place in the presence of a base and yields the desired product. The synthesis method has been optimized to achieve high yield and purity of the product.
Scientific Research Applications
The biological activities of 4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide have been extensively studied in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
173030-56-3 |
|---|---|
Product Name |
4-cyano-5-hydroxy-N-imino-2H-1,2,5-oxadiazole-3-carboximidamide |
Molecular Formula |
C4H4N6O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
N'-amino-4-cyano-5-oxido-1,2,5-oxadiazol-5-ium-3-carboximidamide |
InChI |
InChI=1S/C4H4N6O2/c5-1-2-3(4(6)8-7)9-12-10(2)11/h7H2,(H2,6,8) |
InChI Key |
JHBYXDZQZUGLBE-UHFFFAOYSA-N |
Isomeric SMILES |
C(#N)C1=C(NON1O)C(=N)N=N |
SMILES |
C(#N)C1=[N+](ON=C1C(=NN)N)[O-] |
Canonical SMILES |
C(#N)C1=C(NON1O)C(=N)N=N |
synonyms |
1,2,5-Oxadiazole-3-carboximidicacid,4-cyano-,hydrazide,5-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)



![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)




![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)


